N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
CAS No.: 1242880-16-5
Cat. No.: VC7359574
Molecular Formula: C22H19N5O3S3
Molecular Weight: 497.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242880-16-5 |
|---|---|
| Molecular Formula | C22H19N5O3S3 |
| Molecular Weight | 497.61 |
| IUPAC Name | N-(2-methoxy-5-methylphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H19N5O3S3/c1-13-5-6-17(30-2)15(10-13)23-18(28)12-33-22-25-24-21-26(11-14-4-3-8-31-14)20(29)19-16(27(21)22)7-9-32-19/h3-10H,11-12H2,1-2H3,(H,23,28) |
| Standard InChI Key | ZAMFNNNBJBBZSS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4 |
Introduction
Synthesis and Characterization
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These may include condensation reactions, cyclization, and substitution reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.
Potential Applications
Compounds with thiophene, triazole, and pyrimidine rings are known for their pharmacological activities. They can exhibit antimicrobial and antitumor properties, making them candidates for drug development. The specific substitution patterns and functional groups in N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e] triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide could influence its biological activity and therapeutic potential.
Research Findings and Future Directions
While specific research findings on this compound are not available, studies on similar compounds suggest potential applications in medicine. Future research should focus on synthesizing the compound, evaluating its biological activity, and exploring its pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume